2,4-Dibromo-5,6-dichloropyridin-3-ol
Description
Properties
IUPAC Name |
2,4-dibromo-5,6-dichloropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBr2Cl2NO/c6-1-2(8)5(9)10-4(7)3(1)11/h11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYANUDOWXOVGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(N=C1Br)Cl)Cl)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBr2Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718435 | |
| Record name | 2,4-Dibromo-5,6-dichloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345472-11-8 | |
| Record name | 3-Pyridinol, 2,4-dibromo-5,6-dichloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1345472-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dibromo-5,6-dichloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2,4 Dibromo 5,6 Dichloropyridin 3 Ol
Precursor-Based Synthetic Routes to 2,4-Dibromo-5,6-dichloropyridin-3-ol
The synthesis of this compound can be envisaged through two primary precursor-based strategies: the regioselective halogenation of a suitable pyridinol precursor or the introduction of a hydroxyl functionality into a pre-existing polyhalogenated pyridine (B92270) scaffold.
Strategies for Regioselective Halogenation of Pyridinol Precursors
The hydroxyl group of a pyridinol precursor is a powerful activating group that directs electrophilic substitution to the ortho and para positions. This inherent directing effect can be harnessed for the regioselective introduction of halogen atoms. A plausible synthetic approach could commence with a dichlorinated pyridin-3-ol, followed by selective bromination.
The reactivity of substituted pyridines towards halogenation is significantly influenced by the nature and position of the substituents. For instance, studies on the bromination of activated pyridines, such as those bearing hydroxyl or amino groups, have shown that N-bromosuccinimide (NBS) is an effective and mild brominating agent. researchgate.net The choice of solvent can also play a crucial role in modulating the reactivity and regioselectivity of the halogenation reaction.
A potential synthetic route could start from a commercially available or readily synthesized 5,6-dichloropyridin-3-ol (B12076). The hydroxyl group at the 3-position would activate the C2, C4, and C6 positions for electrophilic attack. However, the presence of chlorine atoms at C5 and C6 would deactivate the ring, making the reaction conditions for subsequent halogenations critical. The selective introduction of two bromine atoms at the C2 and C4 positions would require careful optimization of the reaction conditions, including the choice of brominating agent, solvent, and temperature, to control the regioselectivity and avoid over-halogenation.
Table 1: Regioselective Bromination of Activated Pyridines with NBS researchgate.net
| Entry | Substrate | Solvent | Product(s) | Yield (%) |
| 1 | 2-Hydroxypyridine | CCl4 | 5-Bromo-2-hydroxypyridine | 98 |
| 2 | 3-Hydroxypyridine (B118123) | CH3CN | 2,6-Dibromo-3-hydroxypyridine (B188541) | 95 |
| 3 | 4-Hydroxypyridine | CCl4 | 3,5-Dibromo-4-hydroxypyridine | 97 |
As indicated in the table, the bromination of 3-hydroxypyridine with two equivalents of NBS in acetonitrile (B52724) can lead to the formation of 2,6-dibromo-3-hydroxypyridine in high yield. researchgate.net This suggests that a similar strategy could be applied to a 5,6-dichloropyridin-3-ol precursor, although the electronic effects of the existing chlorine atoms would need to be considered.
Introduction of Hydroxyl Functionality into Polyhalogenated Pyridine Scaffolds
An alternative strategy involves the synthesis of a polyhalogenated pyridine ring followed by the introduction of a hydroxyl group at the C3 position. This approach avoids the potential for over-halogenation of an activated pyridinol ring. A key challenge in this route is the selective introduction of the hydroxyl group onto a deactivated, electron-poor pyridine ring.
One possible method is the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen atom, at the C3 position. However, the reactivity of halogens in SNAr reactions on pyridine rings generally follows the order 2- > 4- > 3-halo. Therefore, displacing a halogen at the 3-position can be challenging.
Another approach could involve a diazotization reaction of a corresponding aminopyridine. For example, the synthesis of 5-Bromo-2,4-dichloropyridine has been reported starting from 2-amino-4-chloropyridine, which undergoes bromination followed by diazotization and chlorination. google.com A similar sequence starting from a suitably substituted aminopyridine could potentially lead to the desired this compound. This would involve the synthesis of 2,4-dibromo-5,6-dichloro-3-aminopyridine, followed by its conversion to the corresponding diazonium salt and subsequent hydrolysis to the pyridin-3-ol.
Transition Metal-Catalyzed Approaches in the Synthesis of this compound and its Analogs
Transition metal catalysis offers powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, providing alternative and often more efficient routes to highly substituted aromatic and heteroaromatic compounds.
Palladium-Catalyzed Cross-Coupling Methodologies for Substituted Pyridines
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, are widely used for the synthesis of substituted pyridines. rsc.orgacs.org These reactions typically involve the coupling of a halopyridine with an organoboron, organotin, or organozinc reagent, or an amine.
In the context of synthesizing this compound, a palladium-catalyzed approach could be envisioned for the introduction of the bromine atoms. For instance, a di-iodinated or di-triflated dichloropyridin-3-ol precursor could be subjected to a Suzuki-Miyaura coupling with a bromine-containing organoboron reagent. However, the selective functionalization of polyhalogenated pyridines can be challenging due to the differential reactivity of the halogen atoms. The general order of reactivity for oxidative addition to palladium(0) is I > Br > Cl. This differential reactivity can be exploited for the stepwise and site-selective functionalization of polyhalogenated pyridines. nih.gov
Table 2: Site-Selectivity in Palladium-Catalyzed Cross-Coupling of Dihalopyridines nih.gov
| Dihalopyridine | Coupling Position | Rationale |
| 2,6-Dichloropyridine | C2 | Increased electrophilicity due to the nitrogen atom. |
| 3,5-Dichloropyridine | C3/C5 | Electronically similar positions. |
| 2,4-Dichloropyridine | C4 | Lower C-Cl bond dissociation energy. |
Copper-Catalyzed Reaction Systems in Halogenated Heterocycle Synthesis
Copper-catalyzed reactions have emerged as a cost-effective and versatile alternative to palladium-catalyzed transformations for the synthesis of halogenated heterocycles. Copper catalysts can promote a variety of reactions, including C-H halogenation and halogen exchange reactions. nih.govmdpi.com
Copper-catalyzed C-H halogenation offers a direct method for the introduction of halogen atoms onto a pyridine ring, potentially avoiding the need for pre-functionalized starting materials. The regioselectivity of these reactions can often be controlled by the use of directing groups. For a pyridin-3-ol precursor, the hydroxyl group itself could potentially direct the copper-catalyzed halogenation to the ortho positions (C2 and C4).
Furthermore, copper-catalyzed halogen exchange reactions, often referred to as aromatic Finkelstein reactions, provide a means to convert one halogen for another. acs.orgsemanticscholar.org For example, a dichlorinated or dibrominated pyridine precursor could be converted to a different dihalopyridine under copper catalysis. This could be particularly useful for introducing bromine atoms into a pre-existing chlorinated pyridine ring. A study on the copper-catalyzed halogen exchange of aryl halides demonstrated the conversion of aryl bromides to aryl iodides using CuI and a diamine ligand. acs.org
Novel and Efficient Synthetic Protocols for this compound
The development of novel synthetic methods is crucial for improving the efficiency and sustainability of complex molecule synthesis. While a specific protocol for this compound has not been reported, recent advancements in pyridine synthesis could offer potential pathways.
One emerging area is the use of Zincke imine intermediates for the 3-selective halogenation of pyridines. chemrxiv.orgchemrxiv.org This method involves a ring-opening, halogenation, and ring-closing sequence that allows for the introduction of a halogen at the C3 position of the pyridine ring under mild conditions. While this method is selective for the 3-position, further research could explore its applicability to polysubstituted pyridines and the potential for subsequent functionalization at other positions.
Another innovative approach involves the use of designed phosphine (B1218219) reagents to achieve selective halogenation of pyridines. researchgate.net This strategy relies on the installation of a heterocyclic phosphine at the 4-position of a pyridine, which is then displaced by a halide nucleophile. This method has been shown to be effective for the late-stage halogenation of complex molecules.
The development of new multicomponent reactions also holds promise for the efficient construction of highly substituted pyridines. A three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids has been reported for the synthesis of highly substituted pyridin-4-ols. chim.it The adaptation of such multicomponent strategies to the synthesis of pyridin-3-ols could provide a more convergent and atom-economical route to compounds like this compound.
One-Pot and Multicomponent Reaction Strategies
Multicomponent reactions, in which three or more reactants combine in a single step to form a product that contains portions of all reactants, are especially effective for creating molecular diversity. orgchemres.orgnih.govmdpi.com The Hantzsch pyridine synthesis and its variations are classic examples that can be adapted for the creation of substituted pyridines. While a direct application to this compound is not documented, analogous MCRs for other substituted pyridines have been developed. For instance, a four-component reaction involving benzaldehyde, malononitrile (B47326), and a cyclic amine can yield 1,4-dihydropyridine-3,5-dicarbonitriles. researchgate.net Such strategies could potentially be adapted by using appropriately halogenated starting materials to construct the desired pyridin-3-ol core.
Palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki couplings, are often employed in a one-pot fashion to build substituted pyridine and bipyridine structures. researchgate.net These methods allow for the sequential and selective introduction of different substituents onto the pyridine ring.
Below is a table summarizing examples of one-pot and multicomponent reactions for the synthesis of various substituted pyridine derivatives, illustrating the potential of these methods.
| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |
| Four-Component Reaction | Benzaldehyde, Malononitrile, Cyclic Amine | Reflux in Ethanol | 1,4-Dihydropyridine-3,5-dicarbonitriles | researchgate.net |
| Three-Component Condensation | 5-Aminopyrazoles, Meldrum's Acid, Aromatic Aldehydes | DDQ oxidation | 4-Arylpyrazolo[3,4-b]pyridin-6-ones | nih.gov |
| One-Pot Stille Reaction | Dihalopyridines | Palladium Catalyst | 4,4'-Dihalo-2,2'-bipyridines | researchgate.net |
Green Chemistry Principles Applied to this compound Synthesis
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. orgchemres.org The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to enhance sustainability. mdpi.comnih.gov
Key green chemistry principles relevant to the synthesis of halogenated pyridines include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids, or conducting reactions under solvent-free conditions. nih.govimpactfactor.org
Catalysis: Employing catalysts to improve reaction efficiency and reduce waste. This includes the use of biodegradable catalysts. mdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. researchgate.net
Energy Efficiency: Utilizing energy-efficient methods such as microwave or ultrasound irradiation to accelerate reactions and reduce energy consumption. mdpi.comnih.govimpactfactor.org
For example, microwave-assisted organic synthesis has been shown to significantly reduce reaction times and improve yields in the preparation of various pyridine derivatives. nih.govthieme-connect.de The use of grinding techniques (mechanochemistry) is another solvent-free approach that can lead to more environmentally friendly syntheses. impactfactor.org
The following table provides examples of the application of green chemistry principles in the synthesis of pyridine and related heterocyclic compounds.
| Green Chemistry Principle | Synthetic Approach | Reactants | Product | Reference |
| Microwave Irradiation | One-pot, four-component reaction | p-Formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone (B1666503) derivatives, ammonium (B1175870) acetate | Pyridine derivatives | nih.gov |
| Use of Biodegradable Catalyst | Multicomponent cyclocondensation | Curcumin, substituted aromatic aldehydes, urea/thiourea/guanidine | Curcumin 3,4-dihydropyrimidinones/thiones/imines | mdpi.com |
| Solvent-free Conditions | Grinding technique | Chalcones and other reagents | Pyrazoline derivatives | impactfactor.org |
| Use of Greener Solvents (DMSO) | Multicomponent reaction | Salicylaldehydes, malononitrile dimer, malonic acid | 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic acids | nih.gov |
While the direct synthesis of this compound via these specific green methods has not been reported, these examples demonstrate the potential for developing more sustainable routes to this and other highly functionalized pyridines. The future of synthesizing such complex molecules will likely rely on the integration of these advanced, efficient, and environmentally conscious methodologies.
Reaction Mechanisms and Chemical Transformations of 2,4 Dibromo 5,6 Dichloropyridin 3 Ol
Mechanistic Investigations of Nucleophilic Aromatic Substitution on 2,4-Dibromo-5,6-dichloropyridin-3-ol
The pyridine (B92270) ring is inherently electron-deficient, and this deficiency is further amplified by the presence of four electron-withdrawing halogen substituents (two bromine and two chlorine atoms). This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr).
Regioselectivity and Kinetics of Halogen Displacement Reactions
In polyhalogenated pyridines, the positions most activated towards nucleophilic attack are typically the ortho and para positions relative to the ring nitrogen. For this compound, this would correspond to the C2, C4, and C6 positions. The relative reactivity of the halogens would depend on a combination of factors, including the strength of the carbon-halogen bond (C-Cl > C-Br) and the stability of the intermediate Meisenheimer complex. Generally, halogens at the 2- and 6-positions are more readily displaced due to strong activation by the ring nitrogen. The specific regioselectivity of a reaction would be highly dependent on the nature of the incoming nucleophile and the reaction conditions. Without experimental data, it is difficult to predict whether the bromine or chlorine atoms would be preferentially substituted and at which position.
Role of the Hydroxyl Group in Nucleophilic Activation
The hydroxyl group at the 3-position is an electron-donating group by resonance and an electron-withdrawing group by induction. In its protonated form under acidic conditions, it would act as a deactivating group. However, under basic conditions, the deprotonated hydroxyl group (phenoxide-like) is a powerful activating group, enhancing the electron density of the ring and potentially influencing the regioselectivity of nucleophilic attack. It could direct incoming nucleophiles to specific positions and could also participate in the reaction mechanism, for example, through intramolecular catalysis.
Electrophilic Reactivity and Substitution Patterns of this compound
Electrophilic aromatic substitution on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. The presence of four additional deactivating halogen substituents would make electrophilic substitution on this compound extremely challenging. If a reaction were to occur under harsh conditions, the substitution would likely be directed by the existing substituents, although predicting the precise outcome without experimental validation is speculative.
Transformations Involving the Hydroxyl Moiety of this compound
Derivatization Reactions (e.g., Etherification, Esterification)
The hydroxyl group at the 3-position is expected to undergo typical reactions of a phenolic hydroxyl group. Etherification could be achieved by reaction with alkyl halides under basic conditions (Williamson ether synthesis). Esterification could be accomplished by reacting the compound with acyl chlorides or acid anhydrides in the presence of a base. These derivatization reactions would modify the electronic and steric properties of the molecule, which could be useful for further synthetic transformations.
Oxidation and Reduction Pathways
The pyridin-3-ol moiety could potentially be susceptible to oxidation, although the heavily halogenated ring might influence the reaction's feasibility and outcome. Strong oxidizing agents could potentially lead to ring-opening or the formation of quinone-like structures. Reduction of the pyridine ring is also a possibility, typically requiring strong reducing agents. The halogen substituents could also be subject to reductive dehalogenation under certain conditions.
Cross-Coupling Reactions and Further Functionalization at Halogenated Sites
The presence of both bromine and chlorine atoms on the pyridine ring of this compound allows for regioselective functionalization through various palladium-catalyzed cross-coupling reactions. The differential reactivity of C-Br versus C-Cl bonds under these conditions is a key determinant of the reaction's outcome. Typically, the carbon-bromine bond is more susceptible to oxidative addition to the palladium catalyst, enabling selective substitution at the 2- and 4-positions.
Research into the functionalization of similar polychlorinated and brominated pyridines has demonstrated the feasibility of introducing a wide array of substituents. For instance, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are commonly employed to form new carbon-carbon and carbon-nitrogen bonds, respectively. While specific studies on this compound are limited, the established reactivity patterns of related halopyridines provide a strong predictive framework for its behavior.
The selective nature of these cross-coupling reactions allows for a stepwise approach to molecular elaboration. For example, a Suzuki coupling could be performed under conditions that favor reaction at the more labile C-Br bonds, leaving the C-Cl bonds intact for subsequent, more forcing reaction conditions or alternative coupling chemistries. This hierarchical reactivity is crucial for the controlled synthesis of complex, polysubstituted pyridine derivatives.
Table 1: Regioselectivity in Cross-Coupling Reactions of Polychlorinated Pyridines
| Catalyst System | Reactants | Position of Functionalization | Reference |
| Pd(PPh₃)₄, K₂CO₃ | 2,3,5,6-tetrachloropyridine, Arylboronic acid | 2- and 6-positions | |
| Pd₂(dba)₃, Xantphos | 3,5-dibromo-2,6-dichloropyridine, Amine | 3- and 5-positions |
This table illustrates typical regioselectivity observed in related systems, which can be extrapolated to predict the behavior of this compound.
Rearrangement Reactions and Ring Expansions of this compound Systems
The study of rearrangement and ring expansion reactions in highly substituted pyridines, including this compound, opens avenues to novel heterocyclic frameworks. While direct evidence for such transformations involving this specific compound is not extensively documented, analogous systems provide insight into potential reaction pathways.
One common rearrangement in pyridine chemistry is the Zincke reaction, which involves the reaction of a pyridinium (B92312) salt with an amine, leading to a ring-opened intermediate that can subsequently recyclize. The electron-withdrawing nature of the four halogen substituents in this compound would likely facilitate the initial nucleophilic attack required for such a transformation.
Furthermore, photochemical conditions can sometimes induce rearrangements in halogenated aromatic systems. For instance, photo-induced halogen scrambling or ring-contraction/expansion sequences, while not common, are possibilities that could lead to the formation of diazepines or other bicyclic systems. The specific substitution pattern of this compound would undoubtedly play a critical role in directing the outcome of any such potential rearrangement.
Table 2: Potential Rearrangement Pathways for Halogenated Pyridines
| Reaction Type | Conditions | Potential Product Class |
| Zincke-type Rearrangement | Amine, Heat | Ring-opened intermediates, Functionalized anilines |
| Photochemical Rearrangement | UV irradiation | Isomeric pyridines, Bicyclic systems |
This table outlines plausible rearrangement reactions based on the general reactivity of halogenated pyridine scaffolds.
Advanced Spectroscopic and Analytical Characterization of 2,4 Dibromo 5,6 Dichloropyridin 3 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For 2,4-Dibromo-5,6-dichloropyridin-3-ol, a combination of one-dimensional and multidimensional NMR techniques would be employed to assign all proton and carbon signals and to establish connectivity within the molecule.
Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign the carbon signals and confirm the substitution pattern, a suite of two-dimensional NMR experiments would be necessary.
Correlation Spectroscopy (COSY): This experiment would be used to identify proton-proton couplings. In the case of this compound, which has only one hydroxyl proton, this technique would primarily be useful to confirm the absence of other protons on the pyridine (B92270) ring and to observe any potential long-range couplings, although these are typically weak.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton and carbon nuclei that are directly bonded. It would be instrumental in identifying the carbon atom attached to the hydroxyl proton, provided the proton is not rapidly exchanging with the solvent.
¹H, ¹³C, and Halogen Nuclei NMR Analysis
¹H NMR: The ¹H NMR spectrum of this compound is expected to be relatively simple, showing a single resonance corresponding to the hydroxyl proton. The chemical shift of this proton would be dependent on the solvent, concentration, and temperature, but would likely appear in the downfield region, characteristic of phenolic protons.
¹³C NMR: The ¹³C NMR spectrum would provide five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts would be influenced by the electron-withdrawing effects of the halogen substituents and the electron-donating effect of the hydroxyl group. The carbon atom bearing the hydroxyl group (C-3) would be expected to resonate at a lower field compared to the other carbons.
Halogen Nuclei NMR: While less common, NMR spectroscopy of halogen nuclei such as ³⁵Cl, ³⁷Cl, ⁷⁹Br, and ⁸¹Br could provide additional structural information. The chemical shifts and line widths of these nuclei are highly sensitive to the local electronic environment.
Interactive Data Table: Predicted NMR Data
| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity | Expected HMBC Correlations from -OH proton |
| ¹H (-OH) | 5-10 | Singlet | C-2, C-3, C-4 |
| ¹³C (C-2) | 140-150 | Singlet | - |
| ¹³C (C-3) | 150-160 | Singlet | - |
| ¹³C (C-4) | 110-120 | Singlet | - |
| ¹³C (C-5) | 130-140 | Singlet | - |
| ¹³C (C-6) | 145-155 | Singlet | - |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group. The C-O stretching vibration would be expected around 1200 cm⁻¹. The C-N and C=C stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region. The C-Br and C-Cl stretching vibrations would be observed in the fingerprint region, typically below 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The symmetric vibrations of the pyridine ring are often more intense in the Raman spectrum.
Interactive Data Table: Expected Vibrational Frequencies
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| O-H Stretch | 3200-3600 |
| C=C/C=N Ring Stretches | 1400-1600 |
| C-O Stretch | ~1200 |
| C-Cl Stretch | 600-800 |
| C-Br Stretch | 500-600 |
Advanced Mass Spectrometry for Molecular Structure and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. The high-resolution mass spectrum of this compound would show a characteristic isotopic pattern due to the presence of two bromine and two chlorine atoms, which would allow for the unambiguous determination of its elemental formula. Fragmentation would likely involve the loss of halogen atoms and potentially the hydroxyl group.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound in a suitable solvent would be expected to show absorption bands corresponding to π → π* and n → π* transitions within the substituted pyridine ring. The positions and intensities of these bands would be influenced by the combined electronic effects of the hydroxyl and halogen substituents.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. The crystal structure would reveal how the molecules pack in the solid state and would provide valuable information on the planarity of the pyridine ring and the orientation of the substituents.
Conformational Analysis in the Crystalline State
The conformational analysis of this compound in the crystalline state would primarily be determined using single-crystal X-ray diffraction. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion (dihedral) angles can be calculated. The conformation of the pyridine ring, which is expected to be largely planar, and the orientation of the hydroxyl and halogen substituents relative to the ring would be of primary interest.
Key parameters that would be determined from a crystallographic study are presented in the hypothetical data table below. These values are essential for understanding the molecule's three-dimensional structure.
| Parameter | Expected Value/Range | Significance |
| C-C Bond Lengths (ring) | ~1.38-1.40 Å | Indicates the aromatic character of the pyridine ring. |
| C-N Bond Lengths (ring) | ~1.33-1.35 Å | Reflects the electronegativity of the nitrogen atom. |
| C-Br Bond Lengths | ~1.85-1.90 Å | Influenced by the electronic environment of the ring. |
| C-Cl Bond Lengths | ~1.70-1.75 Å | Shorter than C-Br due to the higher electronegativity of chlorine. |
| C-O Bond Length | ~1.36 Å | Typical for a hydroxyl group attached to an aromatic ring. |
| Torsion Angles (e.g., C-C-O-H) | Variable | Defines the orientation of the hydroxyl proton. |
Note: The data in this table is hypothetical and serves as an illustrative example of what would be obtained from experimental analysis.
The planarity of the pyridine ring would be assessed by calculating the mean deviation of the ring atoms from a best-fit plane. Any significant puckering or deviation from planarity could suggest steric strain imposed by the bulky halogen substituents.
Intermolecular Interactions and Packing Arrangements
The way in which molecules of this compound arrange themselves in a crystal lattice is governed by a variety of intermolecular forces. Understanding these interactions is crucial for predicting the material's physical properties, such as melting point and solubility.
The primary intermolecular interactions expected for this compound include:
Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group can act as acceptors. This could lead to the formation of chains, dimers, or more complex hydrogen-bonded networks.
Halogen Bonding: The bromine and chlorine atoms, particularly bromine, can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen on neighboring molecules. This type of interaction is a significant directional force in the crystal packing of many halogenated compounds.
π-π Stacking: The aromatic pyridine rings can stack on top of each other, leading to stabilizing π-π interactions. The geometry of this stacking (e.g., face-to-face or offset) would be determined by the electronic and steric influences of the substituents.
A detailed analysis of the crystal packing would involve identifying and quantifying these interactions. The table below outlines the types of interactions that would be investigated.
| Interaction Type | Potential Donor/Acceptor Atoms | Typical Distance Range (Å) | Significance in Crystal Packing |
| Hydrogen Bond | O-H···N, O-H···O | 2.7 - 3.2 | Strong, directional interaction often dominating the packing motif. |
| Halogen Bond | C-Br···O, C-Br···N, C-Cl···O, C-Cl···N | 3.0 - 3.5 | Directional interaction influencing the supramolecular architecture. |
| π-π Stacking | Pyridine Ring Centroid ↔ Pyridine Ring Centroid | 3.3 - 3.8 | Contributes to the stabilization of the crystal lattice. |
Note: The data in this table is hypothetical and serves as an illustrative example of what would be obtained from experimental analysis.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique applicable to species that have one or more unpaired electrons, such as free radicals or transition metal ions. For a diamagnetic molecule like this compound in its ground state, EPR spectroscopy is not applicable as there are no unpaired electrons.
However, if a radical species of this compound were to be generated, for instance, through oxidation (forming a radical cation) or deprotonation followed by oxidation, EPR spectroscopy would be a powerful tool for its characterization. The resulting EPR spectrum would provide information about the electronic structure of the radical, including the delocalization of the unpaired electron over the pyridine ring and its interaction with the magnetic nuclei (¹H, ¹⁴N, ⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl).
A hypothetical EPR analysis of a radical derived from this compound would focus on the following parameters:
| EPR Parameter | Information Obtained |
| g-factor | Provides information about the electronic environment of the unpaired electron. |
| Hyperfine Coupling Constants (A) | Describes the interaction of the unpaired electron with magnetic nuclei, revealing the spin density distribution across the molecule. |
Note: The data in this table is hypothetical and serves as an illustrative example of what would be obtained from experimental analysis of a radical species.
The hyperfine coupling to the nitrogen and halogen nuclei would be particularly informative in mapping the distribution of the unpaired electron within the π-system of the pyridine ring.
Computational Chemistry and Theoretical Investigations of 2,4 Dibromo 5,6 Dichloropyridin 3 Ol
Theoretical Studies of Reaction Mechanisms and Transition States
Energy Profiles and Activation Barriers
Further research, specifically focused on performing and publishing computational studies on 2,4-Dibromo-5,6-dichloropyridin-3-ol, would be required to provide the detailed scientific insights requested.
Influence of Substituents on Reactivity
The reactivity of the pyridine (B92270) ring in this compound is profoundly influenced by the electronic and steric properties of its substituents: two bromine atoms, two chlorine atoms, and a hydroxyl group. The pyridine nucleus is inherently electron-deficient, a characteristic that generally makes it less susceptible to electrophilic aromatic substitution compared to benzene. youtube.com However, the specific arrangement and nature of the substituents on this compound create a complex interplay of effects that dictate its chemical behavior.
The hydroxyl group (-OH) is a potent activating group. It exerts a weak electron-withdrawing inductive effect but a very strong electron-donating resonance effect (+R effect) due to the lone pairs on the oxygen atom. This significantly increases the electron density of the pyridine ring, particularly at the ortho and para positions relative to the hydroxyl group.
The table below summarizes the electronic effects of the substituents on the pyridine ring.
| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Electronic Effect on Ring |
| -Br | 2, 4 | Strong | Moderate | Deactivating |
| -Cl | 5, 6 | Strong | Weak | Deactivating |
| -OH | 3 | Weak | Very Strong | Activating |
Quantitative Structure-Property Relationship (QSPR) Studies for Halogenated Pyridinols
In a typical QSPR study for halogenated aromatic compounds, the first step involves calculating a variety of molecular descriptors. researchgate.net These descriptors are numerical values that quantify different aspects of the molecule's structure. They are generally categorized as:
Constitutional Descriptors: Molecular weight, number of atoms of each type, etc.
Topological Descriptors: Indices that describe the connectivity of atoms.
Quantum Chemical Descriptors: Derived from quantum mechanical calculations (e.g., using Density Functional Theory - DFT), these include the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and electrostatic potential values. nih.govresearchgate.net
Once a set of descriptors is calculated for a series of related compounds, statistical methods like Multiple Linear Regression (MLR) are employed to build a predictive model. nih.gov For instance, a QSPR model for the aqueous solubility (-lgSw,L) of halogenated phenols might take the form of an equation where solubility is a function of the octanol-water partition coefficient (logKow), HOMO energy, and dipole moment. researchgate.net
The table below illustrates hypothetical descriptors that would be relevant in a QSPR study of halogenated pyridinols.
| Descriptor | Type | Potential Influence on Properties |
| Molecular Weight | Constitutional | Affects properties like boiling point and vapor pressure. |
| logKow (Octanol-Water Partition Coefficient) | Physicochemical | Correlates with hydrophobicity and biological uptake. researchgate.net |
| EHOMO (Energy of HOMO) | Quantum Chemical | Relates to the molecule's ability to donate electrons and its reactivity. nih.gov |
| Dipole Moment | Quantum Chemical | Influences intermolecular forces, solubility, and boiling point. researchgate.net |
| Vmin (Minimum Electrostatic Potential) | Quantum Chemical | Indicates sites susceptible to electrophilic attack. nih.gov |
These models, once validated, can predict the properties of new or untested compounds like this compound, saving time and resources in experimental work. nih.gov
Analysis of Non-Covalent Interactions, including Halogen Bonding, within the Molecular Framework
The supramolecular assembly and crystal structure of this compound are governed by a network of non-covalent interactions. Among these, hydrogen bonding and halogen bonding are particularly significant.
Hydrogen Bonding: The hydroxyl group (-OH) is a classic hydrogen bond donor, while the nitrogen atom in the pyridine ring is a hydrogen bond acceptor. This can lead to strong intermolecular O-H···N hydrogen bonds, forming chains or more complex networks in the solid state. The amino group in related pyridinium (B92312) salts is also known to participate extensively in hydrogen bonding. researchgate.net
Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base like a nitrogen or oxygen atom. nih.govyoutube.com This occurs because the electron density around a bonded halogen atom is anisotropically distributed, creating a region of positive electrostatic potential, known as a "sigma-hole" (σ-hole), on the side of the halogen opposite to the covalent bond. youtube.com
In this compound, both the bromine and chlorine atoms can act as halogen bond donors. The strength of the halogen bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. mdpi.com Therefore, the bromine atoms at positions 2 and 4 are expected to form stronger halogen bonds than the chlorine atoms at positions 5 and 6. These halogens can interact with the nitrogen atom of a neighboring pyridine ring or the oxygen of a hydroxyl group. mdpi.com Studies on similar halogenated pyridines have demonstrated that C–I···N halogen bonds can direct the formation of infinite chains in crystal structures. nih.gov
The interplay between hydrogen bonding and halogen bonding is crucial in determining the final crystal packing. In some structures, these interactions can be complementary, working together to stabilize the lattice. mdpi.com In others, they can be competitive, where, for example, a strong halogen bond might form in preference to a weaker hydrogen bond. mdpi.com A systematic study of the crystal structure of 3,5-dibromo-2-amino-4,6-dimethylpyridinium tetrahalocuprates highlights the controlling role of such non-covalent interactions. researchgate.net
The potential non-covalent interactions within the framework of this compound are summarized below.
| Interaction Type | Donor | Acceptor | Relative Strength |
| Hydrogen Bond | -OH | Pyridine-N, -OH | Strong |
| Halogen Bond | -Br | Pyridine-N, -OH | Moderate to Strong |
| Halogen Bond | -Cl | Pyridine-N, -OH | Weak to Moderate |
| π-π Stacking | Pyridine Ring | Pyridine Ring | Weak |
Synthesis and Chemical Functionalization of 2,4 Dibromo 5,6 Dichloropyridin 3 Ol Derivatives
Design and Synthesis of Analogs with Modified Halogen Substitution Patterns
The ability to selectively modify the halogen substitution pattern on the pyridine (B92270) ring is crucial for fine-tuning the electronic and steric properties of the resulting molecules. Researchers have developed synthetic strategies to access a variety of halogenated pyridine analogs.
One approach involves the "halogen dance" reaction, a process of base-induced halogen migration. This has been successfully employed in the synthesis of unique polyhalogenated pyridines. For instance, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine has been achieved through such rearrangement reactions, highlighting a method to create complex halogenation patterns that are not readily accessible through direct halogenation. nih.gov
Furthermore, the synthesis of various halogenated pyridines often serves as a precursor to more complex molecules. For example, methods for preparing 2,4-dibromopyridine (B189624) have been reported, which can then undergo selective bromine substitution reactions. researchgate.net The ability to control which halogen is substituted allows for the stepwise construction of highly specific substitution patterns. This selectivity is often dictated by the relative reactivity of the different carbon-halogen bonds, with C-I bonds generally being more reactive than C-Br and C-Cl bonds in many cross-coupling reactions. orgsyn.org
The development of halogenase enzymes also presents a bio-inspired approach to regioselective halogenation. manchester.ac.uk While not yet specifically applied to 2,4-dibromo-5,6-dichloropyridin-3-ol, these enzymes offer a potential future direction for creating analogs with precisely controlled halogen placements. manchester.ac.uk
Table 1: Examples of Synthesized Halogenated Pyridine Analogs
| Compound Name | Synthetic Method | Reference |
| 5-Bromo-2-chloro-4-fluoro-3-iodopyridine | Halogen dance reaction | nih.gov |
| 3-Bromo-6-chloro-4-fluoro-2-iodopyridine | Halogen dance reaction | nih.gov |
| 2,4-Dibromopyridine | Tandem nucleophilic substitution-N-oxide reduction | researchgate.net |
| 4,4'-Dibromo-2,2'-bipyridine | Stille reaction or tandem nucleophilic substitution | researchgate.net |
Introduction of Carbon-Carbon and Carbon-Heteroatom Bonds at Halogenated Sites
The halogen atoms on the this compound scaffold serve as excellent handles for introducing new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. These transformations are fundamental to building molecular complexity.
Palladium-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings, are powerful tools for forming carbon-carbon bonds. orgsyn.orgnih.gov These reactions typically involve the reaction of the halogenated pyridine with an organoboron or organozinc reagent, respectively, in the presence of a palladium catalyst. The chemoselectivity of these reactions is a key consideration, as the different halogens (bromine and chlorine) exhibit different reactivities. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in these catalytic cycles, allowing for selective functionalization at the bromo-substituted positions.
The introduction of carbon-heteroatom bonds (C-N, C-O, C-S) is also a critical functionalization strategy. organicreactions.orgmdpi.comnih.gov Ullmann-type coupling reactions, often catalyzed by copper, are commonly used to form these bonds. mdpi.com For example, the reaction of a halogenated pyridine with an alcohol, amine, or thiol in the presence of a copper catalyst can lead to the corresponding ether, amine, or thioether derivatives. The development of greener reaction conditions for these transformations is an active area of research. researchgate.netresearchgate.net
Table 2: Examples of Cross-Coupling Reactions on Halogenated Pyridines
| Reaction Type | Reactants | Product Type | Catalyst System | Reference |
| Suzuki Coupling | Halogenated Pyridine, Organoboron Reagent | Aryl- or Alkyl-substituted Pyridine | Palladium catalyst | nih.gov |
| Negishi Coupling | Halogenated Pyridine, Organozinc Reagent | Aryl- or Alkyl-substituted Pyridine | Palladium catalyst | orgsyn.org |
| Ullmann Coupling | Halogenated Pyridine, Alcohol/Amine/Thiol | Pyridyl Ether/Amine/Thioether | Copper catalyst | mdpi.com |
Exploration of Diverse Functional Groups through Derivatization of the Hydroxyl Group
The hydroxyl group at the 3-position of the pyridine ring offers another site for functionalization, allowing for the introduction of a wide array of functional groups. This versatility further expands the chemical space accessible from the this compound core.
Standard organic transformations can be employed to modify the hydroxyl group. For instance, it can be converted into an ether through Williamson ether synthesis or an ester via reaction with an acyl chloride or carboxylic anhydride. The hydroxyl group can also be transformed into a leaving group, such as a triflate, which can then participate in various cross-coupling reactions. This strategy has been used in the synthesis of functionalized pyridine derivatives. chim.it
The reactivity of the hydroxyl group can also be influenced by the surrounding substituents. For example, in pyridin-3-ols, the oxygen atom can act as a nucleophile in reactions with electrophiles like pentafluoropyridine (B1199360) and pentachloropyridine. osi.lv
Table 3: Examples of Hydroxyl Group Derivatization
| Reaction Type | Reagent | Product Functional Group |
| Etherification | Alkyl halide, Base | Ether |
| Esterification | Acyl chloride or Anhydride, Base | Ester |
| Triflation | Triflic anhydride, Base | Triflate |
| Nucleophilic Substitution | Pentafluoropyridine | Aryl ether |
Synthesis of Poly-functionalized Pyridine Architectures
The combination of the functionalization strategies described above allows for the synthesis of highly complex, poly-functionalized pyridine architectures. By strategically combining the selective modification of halogen substituents and the derivatization of the hydroxyl group, a vast library of compounds can be generated from a single starting material.
Multi-component reactions offer an efficient pathway to construct complex pyridine frameworks in a single step. nih.govchim.itmdpi.com These reactions often involve the condensation of several simple starting materials to generate a highly substituted pyridine ring. For example, a three-component synthesis involving alkoxyallenes, nitriles, and carboxylic acids has been developed to produce a variety of functionalized pyridin-4-ols. nih.govchim.it While the target molecule of this article is a pyridin-3-ol, the principles of multi-component reactions are applicable to the synthesis of diverse pyridine scaffolds.
The sequential functionalization of different sites on the pyridine ring is another powerful approach. For instance, a selective cross-coupling reaction could be performed at the more reactive C-Br bond, followed by a different coupling reaction at a C-Cl bond, and finally, derivatization of the hydroxyl group. This stepwise approach provides precise control over the final structure of the molecule. The synthesis of functionalized pyridoxine (B80251) (Vitamin B6) derivatives from 2-halopyridine-3,4-dicarbonitriles illustrates the potential for creating complex, biologically relevant molecules from functionalized pyridine precursors. tandfonline.com
The ultimate goal of these synthetic efforts is to create novel molecular structures with tailored properties. The ability to systematically vary the substituents around the pyridine core is essential for structure-activity relationship studies in various applications.
Supramolecular Chemistry and Crystal Engineering of 2,4 Dibromo 5,6 Dichloropyridin 3 Ol
Investigation of Hydrogen Bonding Networks Involving 2,4-Dibromo-5,6-dichloropyridin-3-ol
The pyridin-3-ol substructure inherently possesses the capacity for hydrogen bonding. The hydroxyl group can act as both a hydrogen bond donor, through its hydrogen atom, and a hydrogen bond acceptor, via its oxygen lone pairs. In similar halogenated phenols and pyridinols, extensive hydrogen-bonded networks are commonly observed in the solid state, often leading to the formation of chains, dimers, or more complex architectures. However, without experimental crystallographic data for this compound, a specific description of its hydrogen bonding patterns remains speculative.
Role of the Hydroxyl Group as Hydrogen Bond Donor and Acceptor
In principle, the hydroxyl group of this compound would be a primary site for hydrogen bonding. The acidity of the hydroxyl proton, and thus its strength as a hydrogen bond donor, would be influenced by the electron-withdrawing effects of the four halogen substituents on the pyridine (B92270) ring. Similarly, the hydrogen bond acceptor capability of the oxygen and the pyridine nitrogen would be modulated by these substituents. In related compounds, O-H···N and O-H···O hydrogen bonds are prevalent.
Participation of Halogen Atoms in Weak Hydrogen Bonds
Halogen atoms, particularly chlorine and bromine, can act as weak hydrogen bond acceptors. Interactions of the C-H···Cl and C-H···Br type, while generally weaker than conventional hydrogen bonds, can play a significant role in directing crystal packing. In the absence of strong acceptors, or in concert with them, these interactions could be anticipated in the crystal structure of this compound. However, no specific data confirming their presence or geometry is available.
Halogen Bonding Interactions in Co-crystals and Assemblies
The bromine atoms at the 2- and 4-positions of the pyridine ring are potential halogen bond donors. Halogen bonding is a highly directional non-covalent interaction that has become a powerful tool in crystal engineering and the design of supramolecular assemblies.
Directionality and Strength of Halogen Bonds
The strength of halogen bonds generally increases with the polarizability of the halogen atom (I > Br > Cl) and the electron-withdrawing nature of the scaffold to which it is attached. The two bromine atoms in this compound, situated on a highly electron-deficient pyridine ring, would be expected to be potent halogen bond donors. These interactions are typically linear, with the halogen bond donor, the halogen atom, and the halogen bond acceptor aligned.
Design of Supramolecular Synthons Involving Halogen Atoms
In the context of co-crystal design, the bromine atoms of this compound could be directed towards strong halogen bond acceptors, such as pyridyl nitrogen atoms or carbonyl oxygen atoms of co-forming molecules. This would lead to the formation of predictable supramolecular synthons, which are robust and recurring patterns of intermolecular interactions. The formation of C-Br···N or C-Br···O halogen bonds would be a primary strategy for the assembly of co-crystals involving this compound.
Crystal Engineering Strategies for this compound
Crystal engineering aims to design and control the formation of solid-state structures with desired properties. For this compound, a multi-faceted approach utilizing both hydrogen and halogen bonding would be the most logical strategy. The interplay and competition between the strong hydrogen bonding capabilities of the hydroxyl group and the directional halogen bonding from the bromine atoms would be a key consideration in predicting and controlling the resulting supramolecular architecture. The formation of polymorphs, solvates, and co-crystals would be highly dependent on the choice of solvents and co-formers that can interact with these functional groups.
Advanced Applications of 2,4 Dibromo 5,6 Dichloropyridin 3 Ol in Materials Science and Catalysis
Role as a Building Block in the Synthesis of Functional Materials
The dense halogenation and the presence of a hydroxyl group make 2,4-Dibromo-5,6-dichloropyridin-3-ol an intriguing building block for new materials. The bromine and chlorine atoms can be selectively functionalized through various cross-coupling reactions, while the hydroxyl group allows for esterification, etherification, or conversion to other functional groups, paving the way for a diverse range of derivatives.
The multifinctional nature of this compound makes it a candidate for the synthesis of specialized polymers. Poly(pyridinium salt)s, a class of aromatic ionenes, are known for their potential in applications such as electron-exchange membranes and semiconducting materials. kpi.ua The synthesis of such polymers can involve the reaction of bis(pyrylium salt)s with aromatic diamines. kpi.ua The structural rigidity and potential for high molecular weight are key attributes of these materials. kpi.ua Furthermore, pyridine-based polymers, such as polypyridines, are synthesized for their photoluminescent properties and potential use in electronic devices. st-andrews.ac.uk
The development of pyridine-based polybenzimidazoles (PBIs) for high-temperature polymer electrolyte membrane fuel cells highlights the utility of pyridine (B92270) dicarboxylic acids in creating robust polymer backbones. tcu.edursc.org These materials exhibit high thermal stability and proton conductivity. tcu.edursc.org While not a dicarboxylic acid itself, the functional handles on this compound could be chemically transformed to allow its incorporation into similar high-performance polymer architectures. The presence of multiple halogen atoms also suggests potential applications as flame retardants or as additives to enhance the fire resistance of polymers. researchgate.net
Below is a table summarizing representative pyridine-based polymers and their applications, suggesting the potential for materials derived from this compound.
| Polymer Class | Monomer Examples | Potential Applications |
| Poly(pyridinium salt)s | 4,4'-(1,4-phenylene)bis(2,6-diphenylpyrylium tetrafluoroborate), aromatic diamines | Electron-exchange membranes, ionic conductors, semiconducting materials kpi.ua |
| Polypyridines | 2,5-pyridinediyl, 2,6-pyridinediyl | Light-emitting devices, photoluminescent materials st-andrews.ac.uk |
| Polybenzimidazoles (PBIs) | Pyridine dicarboxylic acids, tetraaminobiphenyl | High-temperature fuel cell membranes tcu.edursc.org |
| Conjugated Polymers | Pyridine-containing monomers | Organic light-emitting diodes (OLEDs), solar cells nih.govdocumentsdelivered.comst-andrews.ac.uk |
Pyridine-containing conjugated polymers are extensively researched for their optoelectronic properties, finding use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govdocumentsdelivered.comst-andrews.ac.ukrsc.org The incorporation of the electron-deficient pyridine ring can influence the HOMO/LUMO energy levels of the polymer, tuning its light absorption and emission characteristics. nih.govmdpi.com Multiaryl-substituted pyridine derivatives have been synthesized for use as electron-transporting layers in deep-blue OLEDs, demonstrating high hole-blocking ability. researchgate.net
The polyhalogenated nature of this compound could be leveraged to create materials with unique electronic properties. The strong electron-withdrawing effects of the halogen atoms would significantly lower the energy levels of the pyridine ring, potentially leading to materials with high electron affinity suitable for n-type semiconductors. The synthesis of polysulfide-based conjugated polymers incorporating a 2,6-pyridylene unit has shown that the arylene group significantly affects the photoluminescence properties. nih.govdocumentsdelivered.com By strategically replacing the hydrogen atoms with the halogens present in this compound, one could further modulate these properties.
The table below outlines key optoelectronic properties of some pyridine-based materials, providing a framework for the potential of materials derived from this compound.
| Material Type | Key Features | Optoelectronic Properties & Applications |
| Multiaryl-substituted pyridines | High hole-blocking ability | Electron-transporting layer in OLEDs researchgate.net |
| Pyridine-containing conjugated polymers | Tunable band gaps | Active components in PLEDs and solar cells nih.govdocumentsdelivered.comst-andrews.ac.uk |
| Poly(pyridinium salt)s-fluorene | Main-chain ionic polymers | Light-emitting properties, lyotropic liquid-crystalline phases nih.gov |
Development of Ligands and Pre-catalysts Based on this compound Derivatives
The pyridine nitrogen and the adjacent hydroxyl group in this compound form a potential bidentate chelation site for metal ions. This, combined with the tunable electronic environment due to the halogens, makes its derivatives promising candidates for ligands in catalysis.
Pyridinyl alcoholato ligands are known to form stable complexes with a variety of transition metals. nih.gov The basicity of the pyridinyl alcoholato ligand is a key property in its coordination chemistry. nih.gov The electronic properties of the pyridine ring can be tuned by substitution, which in turn affects the catalytic activity of the resulting metal complex. tcu.edu For instance, pyridinyl alcoholato-ligated cobalt catalysts have been used for the polymerization of 1,3-butadiene (B125203). nih.gov
Derivatives of this compound could act as ligands for late 3d transition metals like iron, cobalt, nickel, and copper, which are of interest due to their unique reactivity compared to noble metals. rsc.org The synthesis of bis(2-amino-3,5-dihalopyridinium)tetrahalocuprate(II) complexes demonstrates the ability of halogenated pyridines to form stable structures with transition metals. rsc.org The specific arrangement of chloro and bromo substituents in this compound would create a unique steric and electronic environment around a coordinated metal center, potentially leading to novel catalytic activities.
Transition metal complexes containing pyridine-based ligands are widely used in homogeneous catalysis. researchgate.netnih.gov Pyridine and its derivatives can stabilize metal centers in various catalytic reactions. researchgate.net For example, pyridinyl alcohol-based ligands have been employed in tungsten and ruthenium complexes for olefin metathesis reactions. nih.gov The ability to tune the steric and electronic properties of the ligand is crucial for optimizing catalytic performance. tcu.edunih.gov
The functional groups on this compound allow for its immobilization onto solid supports, creating heterogeneous catalysts. Terpyridine-based ligands, for instance, have been grafted onto oxides to prepare heterogeneous catalysts for various reactions. mdpi.comresearchgate.net A similar strategy could be envisioned for derivatives of this compound, combining the catalytic activity of its metal complexes with the practical advantages of heterogeneous systems, such as easy separation and reusability.
The following table presents examples of catalytic applications of pyridine-based ligands, indicating the potential for catalysts derived from this compound.
| Catalyst Type | Ligand Type | Metal Center | Catalytic Application |
| Homogeneous | Pyridinyl alcoholato | Co | Polymerization of 1,3-butadiene nih.gov |
| Homogeneous | Pyridinyl alcoholato | W, Ru | Olefin metathesis nih.gov |
| Heterogeneous | Terpyridine-functionalized oxide | Various | General catalysis mdpi.comresearchgate.net |
| Homogeneous | 2-Amino-3,5-dihalopyridine | Cu | Precursor for magnetic materials rsc.org |
Exploration of this compound in Molecular Recognition Processes
The presence of multiple halogen atoms on the this compound scaffold makes it a compelling candidate for studies in molecular recognition, particularly through halogen bonding. Halogen bonding is a non-covalent interaction that has emerged as a significant tool in supramolecular chemistry and crystal engineering. rsc.org It can be used to direct the self-assembly of molecules into well-defined architectures. rsc.org
The bromine and chlorine atoms on the pyridine ring can act as halogen bond donors, interacting with Lewis basic sites on other molecules. The directionality and strength of these interactions can be influenced by the electronic nature of the pyridine ring, which is heavily modified by the full substitution pattern. The hydroxyl group can participate in hydrogen bonding, offering an additional and competitive interaction for directing supramolecular assembly. The interplay between halogen bonding and hydrogen bonding could lead to the formation of complex and functional supramolecular structures. For example, hydrogen bonds between amino groups and anions have been shown to assemble mononuclear metal complexes of pyridylamides into 1-D and 3-D architectures. nih.govrsc.orgnih.gov
The principles of multipoint molecular recognition have been demonstrated with tridentate halogen bond donors, showing significantly enhanced binding affinities compared to monodentate systems. nih.gov A molecule like this compound, with its multiple potential interaction sites, could be incorporated into more complex structures designed for specific host-guest binding, sensing, or as components of functional supramolecular polymers.
Environmental Fate and Degradation Studies of 2,4 Dibromo 5,6 Dichloropyridin 3 Ol Molecular Level
Photodegradation Mechanisms and Pathways in Model Systems
The absorption of ultraviolet (UV) radiation can be a significant pathway for the degradation of halogenated aromatic compounds in the environment. For 2,4-Dibromo-5,6-dichloropyridin-3-ol, photodegradation would likely proceed through the cleavage of the carbon-halogen bonds, which are typically the most labile sites for photolytic attack. The energy from UV light can excite the molecule to a higher energy state, leading to the homolytic cleavage of a carbon-bromine or carbon-chlorine bond to form a pyridinyl radical and a halogen radical.
Research on other brominated flame retardants has shown that photoreactivity tends to increase with the number of bromine atoms. nih.gov The primary photodegradation pathway for polybrominated diphenyl ethers (PBDEs) is reductive debromination, a process that is also anticipated for this compound. mdpi.com This would result in the stepwise removal of bromine and chlorine atoms, leading to a variety of lesser-halogenated pyridinol intermediates. The presence of a hydroxyl group on the pyridine (B92270) ring may also influence the electronic properties and, consequently, the photolytic stability of the molecule.
The process in an aqueous environment can be summarized by the following proposed steps:
Photoexcitation: The parent molecule absorbs a photon (hν).
Homolytic Cleavage: The excited molecule undergoes cleavage of a C-Br or C-Cl bond, with the C-Br bond being more susceptible to cleavage due to its lower bond dissociation energy.
Radical Formation: This results in the formation of a bromo-dichloro-hydroxypyridinyl radical and a bromine radical.
Hydrogen Abstraction: The pyridinyl radical can abstract a hydrogen atom from the surrounding solvent (e.g., water or organic matter) to form a de-brominated pyridinol.
Secondary Reactions: The halogen radicals can participate in further reactions, potentially contributing to the formation of other reactive species.
The degradation rate would be influenced by factors such as the wavelength and intensity of light, the presence of photosensitizers (like humic acids), and the reaction medium. mdpi.com
Hypothetical Photodegradation Intermediates of this compound
| Parent Compound | Potential Intermediate 1 | Potential Intermediate 2 | Potential Final Aromatic Product |
| This compound | 4-Bromo-5,6-dichloropyridin-3-ol | 5,6-Dichloropyridin-3-ol (B12076) | Pyridin-3-ol |
Hydrolytic Stability and Transformation Mechanisms
Hydrolysis is a chemical process during which a molecule is cleaved into two parts by the addition of a water molecule. The stability of this compound to hydrolysis will largely depend on the reactivity of the halogen substituents on the pyridine ring. Generally, aromatic halides are resistant to hydrolysis under neutral pH conditions due to the strength of the carbon-halogen bond. However, the presence of an activating group, such as the hydroxyl (-OH) group, and the electron-withdrawing nature of the nitrogen atom in the pyridine ring can make the halogen atoms more susceptible to nucleophilic substitution.
Studies on other substituted pyridines have shown that pH can significantly influence the rate of hydrolysis. researchgate.net Under alkaline conditions, the hydroxyl group would be deprotonated to form a phenoxide-like anion. This would increase the electron density on the ring, potentially slowing down nucleophilic attack. Conversely, under acidic conditions, the ring nitrogen could be protonated, which would strongly activate the ring towards nucleophilic attack by water.
The likely order of hydrolytic cleavage of the halogens would be Br > Cl, due to the lower bond strength of the C-Br bond compared to the C-Cl bond. The positions of the halogens relative to the hydroxyl group and the ring nitrogen will also affect their reactivity.
Predicted Influence of pH on Hydrolytic Half-Life
| pH Condition | Predicted Effect on Hydrolysis Rate | Rationale |
| Acidic (pH < 4) | Enhanced | Protonation of the ring nitrogen increases susceptibility to nucleophilic attack. |
| Neutral (pH ≈ 7) | Very Slow | Aromatic halides are generally stable at neutral pH. |
| Alkaline (pH > 10) | Slow to Moderate | Formation of the pyridinolate anion may affect ring reactivity. |
Molecular Mechanisms of Biotic Degradation in Chemical Contexts
The biodegradation of highly halogenated aromatic compounds is a key process in their environmental detoxification. nih.govnih.gov Microorganisms have evolved diverse enzymatic strategies to cleave carbon-halogen bonds and mineralize these compounds. researchgate.netresearchgate.net For this compound, biotic degradation would likely be initiated by a dehalogenation step. nih.gov
Three primary initial dehalogenation mechanisms are possible:
Reductive Dehalogenation: Under anaerobic conditions, the halogenated pyridine can act as an electron acceptor, where a halogen atom is removed and replaced by a hydrogen atom. This is a common pathway for highly halogenated compounds.
Hydrolytic Dehalogenation: Enzymes known as dehalogenases can catalyze the replacement of a halogen atom with a hydroxyl group from water.
Oxygenolytic Dehalogenation: Mono- or dioxygenase enzymes can incorporate one or two atoms of oxygen into the aromatic ring, which can lead to the spontaneous elimination of a halogen substituent.
Following initial dehalogenation, the resulting di- or tri-halogenated pyridinols would undergo further dehalogenation steps. Once a significant number of halogen atoms are removed, the aromatic ring becomes more susceptible to cleavage by dioxygenase enzymes. This would break open the pyridine ring, forming aliphatic intermediates that can then enter central metabolic pathways of the microorganisms, such as the Krebs cycle, to be ultimately converted to carbon dioxide and water. mdpi.com
Adsorption and Desorption Behavior at the Molecular Interface
The transport and bioavailability of this compound in the environment will be heavily influenced by its adsorption to soil and sediment particles. The key molecular interactions governing this process include partitioning into soil organic matter and interactions with clay surfaces.
Due to its halogen substituents, the compound is expected to be hydrophobic and thus exhibit a tendency to partition into the organic carbon fraction of soils and sediments. researchgate.net This process is primarily driven by hydrophobic interactions.
Furthermore, as a pyridinol, the compound can exist in both a neutral and an ionized form depending on the pH of the surrounding environment. The pyridine nitrogen has a pKa value, and the hydroxyl group has another. At a pH below the pKa of the pyridine ring, the nitrogen will be protonated, giving the molecule a positive charge. This cationic form can then strongly adsorb to negatively charged clay mineral surfaces through cation exchange. acs.org The soil pH is a critical factor controlling the sorption of ionizable nitrogen-containing heterocyclic compounds. acs.org
The adsorption of pyridine and its derivatives has been shown to be influenced by the adsorbent type, with materials like activated carbon and montmorillonite (B579905) clays (B1170129) being effective. scirp.orgscirp.org The adsorption process for similar compounds has often been found to be exothermic. scirp.orgresearchgate.net
Factors Influencing Adsorption of this compound
| Environmental Factor | Influence on Adsorption | Governing Molecular Mechanism |
| Soil Organic Carbon Content | Positive Correlation | Hydrophobic partitioning of the halogenated molecule into organic matter. |
| Soil pH | Variable | At low pH, protonation of the pyridine nitrogen leads to strong cation exchange with clay surfaces. At neutral to high pH, hydrophobic interactions dominate. |
| Clay Content | Positive Correlation | Provides negatively charged surfaces for cation exchange and other surface interactions. |
| Temperature | Negative Correlation | Adsorption is typically an exothermic process. |
Future Directions and Emerging Research Avenues for 2,4 Dibromo 5,6 Dichloropyridin 3 Ol Chemistry
Exploration of Novel Reactivity Patterns
The dense halogenation of the 2,4-Dibromo-5,6-dichloropyridin-3-ol core provides a platform for investigating selective chemical transformations. The differential reactivity of bromine and chlorine atoms in various chemical reactions, such as cross-coupling and nucleophilic substitution, is a well-established principle in organic synthesis. Future research will likely focus on exploiting these differences to achieve site-selective functionalization of the pyridine (B92270) ring.
Key research avenues include:
Selective Cross-Coupling Reactions: A systematic investigation into the selective activation of the C-Br versus C-Cl bonds under various catalytic conditions (e.g., Palladium, Copper, Nickel catalysis) could lead to the development of protocols for the stepwise introduction of different substituents. This would enable the synthesis of a diverse library of polysubstituted pyridine derivatives that are not easily accessible through other means. The inherent electronic differences between the various positions on the pyridine ring, further modulated by the hydroxyl group, will play a crucial role in directing this selectivity.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the heavily halogenated pyridine ring makes it an excellent substrate for SNAr reactions. Future studies will likely explore the regioselectivity of substitution with a wide range of nucleophiles (O, N, S-based). The position of substitution will be dictated by the complex interplay of the activating/deactivating effects of the existing substituents.
Directed Metalation: The hydroxyl group offers a handle for directed ortho-metalation, potentially allowing for functionalization at the C-2 position. The viability of this approach in the presence of multiple halogen atoms would be a significant area of investigation, potentially leading to novel and efficient synthetic routes to highly functionalized pyridinols.
A summary of potential selective reactions is presented in the table below:
| Reaction Type | Potential Selective Outcome | Influencing Factors |
| Palladium-catalyzed Cross-Coupling | Selective reaction at C-Br positions over C-Cl positions | Ligand choice, temperature, catalyst system |
| Nucleophilic Aromatic Substitution | Preferential substitution at specific positions based on electronic activation | Nature of the nucleophile, solvent, temperature |
| Directed ortho-Metalation | Functionalization adjacent to the hydroxyl group | Choice of base, directing group ability |
Integration into Multidisciplinary Chemical Research Platforms
The unique structural and electronic properties of this compound make it a promising candidate for integration into broader, multidisciplinary research platforms. Its potential applications could span from medicinal chemistry to the development of functional organic materials.
Emerging areas of interest include:
Fragment-Based Drug Discovery: The polysubstituted pyridine core can serve as a novel scaffold in fragment-based drug discovery programs. The multiple halogen atoms provide vectors for generating a library of derivatives with diverse biological activities. Pyridine and pyridinone scaffolds are known to be present in numerous bioactive compounds, suggesting that derivatives of this compound could exhibit interesting pharmacological profiles. frontiersin.org
Chemical Probes and Sensors: The hydroxyl group can be functionalized to attach fluorophores or other reporter groups, while the halogenated core can be tailored to interact with specific analytes. This could lead to the development of novel chemical probes for biological imaging or sensors for environmental monitoring.
Agrochemical Research: Halogenated pyridines are a well-established class of compounds in the agrochemical industry. The unique substitution pattern of this compound could lead to the discovery of new herbicides, fungicides, or insecticides with novel modes of action.
Unexplored Potential in Supramolecular Assemblies and Advanced Materials
The presence of multiple halogen atoms on the pyridine ring opens up exciting possibilities in the realm of supramolecular chemistry and materials science. Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, is a powerful tool for controlling the self-assembly of molecules in the solid state. beilstein-journals.org
Future research in this area could focus on:
Crystal Engineering: The ability of both bromine and chlorine atoms to participate in halogen bonding, along with the hydrogen-bonding capability of the hydroxyl group, provides a rich set of tools for designing and constructing novel crystalline architectures. By co-crystallizing this compound with various halogen and hydrogen bond acceptors, it may be possible to create complex and functional supramolecular assemblies with tailored properties. nih.gov
Liquid Crystals: The rigid, anisotropic structure of the this compound core suggests its potential as a building block for liquid crystalline materials. By attaching appropriate mesogenic units, it may be possible to synthesize novel liquid crystals with interesting phase behavior and electro-optical properties.
Organic Electronics: Polyhalogenated aromatic compounds are often investigated for their potential use in organic electronics due to their electronic properties and stability. Future work could explore the incorporation of this compound derivatives into organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as components of conductive polymers. The high degree of halogenation can influence the electronic energy levels and charge transport properties of the resulting materials.
The potential applications in materials science are summarized below:
| Application Area | Key Feature of this compound | Potential Outcome |
| Crystal Engineering | Multiple halogen and hydrogen bonding sites | Design of novel co-crystals and porous materials |
| Liquid Crystals | Rigid, anisotropic molecular shape | Development of new liquid crystalline phases |
| Organic Electronics | Electron-deficient aromatic core | Tuning of electronic properties for device applications |
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended to confirm the structure of 2,4-Dibromo-5,6-dichloropyridin-3-ol?
- Methodological Answer : Combine 1H/13C NMR to identify proton/carbon environments, IR spectroscopy for functional groups (e.g., -OH stretching ~3200 cm⁻¹), and mass spectrometry for molecular weight verification. Compare spectral data with structurally similar halogenated pyridinols, such as 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol, which exhibits characteristic Cl/Br splitting patterns in NMR and distinct IR peaks .
- Example Table :
| Technique | Key Observations (Hypothetical) | Reference Compound Data |
|---|---|---|
| 1H NMR (DMSO-d6) | δ 8.10 (s, pyridine-H), δ 5.20 (s, -OH) | |
| IR | 3200 cm⁻¹ (O-H), 1550 cm⁻¹ (C-Br) |
Q. What synthetic routes are feasible for halogenated pyridin-3-ol derivatives?
- Methodological Answer : Use stepwise halogenation under controlled conditions. For example:
Chlorination : React pyridin-3-ol with Cl₂/FeCl₃ at 60–80°C to introduce Cl groups at positions 5 and 2.
Bromination : Use NBS (N-bromosuccinimide) in DMF at 0–25°C for Br substitution at positions 2 and 3.
Monitor reaction progress via TLC and optimize stoichiometry to minimize dihalogenation byproducts .
Advanced Research Questions
Q. How can regioselectivity be controlled during halogenation of pyridin-3-ol derivatives?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., -OMe) to steer halogenation to specific positions.
- Catalytic Systems : Use Pd-catalyzed C-H activation for selective Br addition.
- Temperature Control : Lower temperatures (e.g., 0°C) favor kinetic control, reducing undesired thermodynamic products.
Reference analogous studies on chloro-substituted pyridines, where FeCl₃ improved regioselectivity by 30% .
Q. How to resolve contradictions in spectral data for halogenated pyridinols (e.g., unexpected NMR splitting)?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Assign ambiguous proton/carbon signals by correlating coupling interactions.
- X-ray Crystallography : Confirm spatial arrangement of substituents.
- Computational Validation : Compare experimental IR/NMR with DFT-simulated spectra (e.g., Gaussian software).
For example, unexpected splitting in 1H NMR may arise from steric hindrance or paramagnetic effects, as seen in 3-bromo-6-methylpyridines .
Q. What strategies mitigate side reactions during multi-step halogenation?
- Methodological Answer :
- Sequential Protection : Protect the -OH group (e.g., as a silyl ether) before bromination to prevent oxidation.
- Purification Intermediates : Use flash chromatography or recrystallization after each halogenation step.
- In Situ Monitoring : Employ inline IR or Raman spectroscopy to detect intermediates.
Refer to studies on dichloropyridines where stepwise purification improved yield by 25% .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental melting points?
- Methodological Answer :
- Purity Assessment : Use HPLC (C18 column, MeCN/H₂O mobile phase) to detect impurities.
- Polymorphism Screening : Perform DSC/TGA to identify crystalline forms.
- Solvent Recrystallization : Test solvents (e.g., EtOH vs. DCM) to isolate pure polymorphs.
For example, impurities in 2,5-dichloropyridines reduced observed melting points by 10–15°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
